1-(Bromomethyl)-2-cyclopropylbenzene chemical structure and properties
1-(Bromomethyl)-2-cyclopropylbenzene chemical structure and properties
Technical Monograph: 1-(Bromomethyl)-2-cyclopropylbenzene
Chemical Identity & Structural Analysis
1-(Bromomethyl)-2-cyclopropylbenzene is a specialized electrophilic building block used in medicinal chemistry to introduce the ortho-cyclopropylbenzyl motif.[1] This structure is a steric and electronic bioisostere of o-isopropylbenzyl groups but possesses unique conformational constraints and electronic properties due to the cyclopropyl ring (Walsh orbitals).[1]
-
IUPAC Name: 1-(Bromomethyl)-2-cyclopropylbenzene[1]
-
Common Names: 2-Cyclopropylbenzyl bromide;
-Bromo-2-cyclopropyltoluene[1] -
Molecular Formula:
[1] -
Molecular Weight: 211.10 g/mol [1]
-
Key Precursor CAS: 27546-46-9 (1-Cyclopropyl-2-methylbenzene)[1][2][3][4]
Structural Significance
The molecule features a benzene ring substituted at the 1-position with a bromomethyl group (
-
Steric Hindrance: The ortho-cyclopropyl group exerts significant steric pressure on the benzylic position, influencing the rate of nucleophilic substitution (
) reactions compared to para isomers.[1] -
Electronic Effects: The cyclopropyl ring acts as a weak electron donor (pseudo-
character), potentially stabilizing benzylic carbocation intermediates in pathways, though the primary reactivity is typically alkylation.[1] -
Conformational Lock: The steric bulk restricts rotation around the aryl-cyclopropyl bond, often forcing the cyclopropyl ring to adopt a bisected conformation relative to the aromatic plane to minimize steric clash with the benzylic protons.[1]
Synthetic Routes
The synthesis of 1-(bromomethyl)-2-cyclopropylbenzene is rarely performed by direct bromination of a pre-existing cyclopropyl-benzene due to regioselectivity issues.[1] The authoritative route involves a stepwise construction: Suzuki-Miyaura coupling followed by Wohl-Ziegler bromination .[1]
Step 1: Construction of the Carbon Skeleton
Reaction: Palladium-catalyzed cross-coupling of 2-bromotoluene with cyclopropylboronic acid.[1]
-
Reagents: 2-Bromotoluene, Cyclopropylboronic acid,
, Tricyclohexylphosphine ( ), .[1] -
Conditions: Toluene/Water,
.[1] -
Mechanism: The bulky
ligand is critical to facilitate oxidative addition into the sterically hindered ortho-substituted aryl bromide.[1]
Step 2: Functionalization (Bromination)
Reaction: Radical bromination of the benzylic methyl group.[1]
-
Reagents: N-Bromosuccinimide (NBS), AIBN (Catalytic initiator).[1]
-
Solvent:
or Chlorobenzene (Anhydrous).[1] -
Critical Control: Acid scavengers (e.g.,
) are often added to prevent HBr-mediated opening of the acid-sensitive cyclopropyl ring.[1]
Caption: Two-step synthetic pathway starting from commercially available 2-bromotoluene.[1]
Physical & Chemical Properties
| Property | Value / Description | Note |
| Physical State | Liquid or Low-melting Solid | Predicted based on MW and symmetry.[1] |
| Boiling Point | ~115–120°C at 10 mmHg | Extrapolated from benzyl bromide analogs.[1] |
| Solubility | Insoluble in water; Soluble in DCM, THF, Toluene.[1] | Lipophilic ( |
| Reactivity Class | Alkylating Agent (Electrophile) | High reactivity toward amines, thiols, and phenoxides.[1] |
| Stability | Acid Sensitive | Cyclopropyl ring may open in strong acid ( |
Experimental Protocol: Synthesis of Precursor
Note: Due to the specific nature of the bromide, the synthesis of the stable hydrocarbon precursor (2-cyclopropyltoluene) is the critical quality control step.[1]
Objective: Synthesis of 1-cyclopropyl-2-methylbenzene (CAS 27546-46-9).[1][2][4]
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and argon inlet.
-
Reagent Loading:
-
Add 2-Bromotoluene (17.1 g, 100 mmol).
-
Add Cyclopropylboronic acid (11.2 g, 130 mmol).
-
Add Toluene (200 mL) and Water (10 mL).
-
-
Catalyst Addition:
-
Reaction: Heat the mixture to
with vigorous stirring for 16 hours. Monitor by TLC (Hexanes) or GC-MS.[1] -
Workup: Cool to RT. Filter through a pad of Celite.[1] Wash the filtrate with water (
) and brine. Dry over . -
Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation or silica gel chromatography (100% Hexanes) to yield the colorless liquid product.[1]
Conversion to Bromide (General Procedure):
Dissolve the intermediate (10 mmol) in
Reactivity Profile & Applications
The primary utility of 1-(bromomethyl)-2-cyclopropylbenzene is as an electrophile in
Key Reactions
-
N-Alkylation: Reaction with secondary amines to form tertiary amines (common in GPCR ligand synthesis).[1]
-
O-Alkylation: Reaction with phenols (using
in DMF) to create ether linkages.[1] -
C-Alkylation: Reaction with enolates or active methylene compounds.[1]
Mechanistic Considerations
The steric bulk of the ortho-cyclopropyl group creates a "picket fence" effect.[1] While it does not prevent reaction, it significantly slows down the approach of nucleophiles compared to unsubstituted benzyl bromide.[1] This requires higher temperatures or stronger nucleophiles, which in turn increases the risk of elimination or ring-opening side reactions.[1]
Caption: Reactivity map highlighting the competition between desired substitution and acid-mediated degradation.[1]
Safety & Handling
-
Lachrymator: Like all benzyl bromides, this compound is a potent lachrymator (tear gas agent).[1] It must be handled strictly inside a functioning fume hood.[1]
-
Alkylating Agent: Potentially mutagenic.[1][4] Wear double nitrile gloves and a lab coat.[1]
-
Storage: Store at
under inert gas (Argon/Nitrogen) to prevent hydrolysis and discoloration. -
Spill Cleanup: Neutralize spills with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating potential before disposal.[1]
References
-
Chemical Identity & Precursors
-
Synthetic Methodology (Suzuki Coupling)
-
Bromination Protocols
-
Related Patent Literature
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1-Cyclopropyl-2-methyl-Benzene, CasNo.27546-46-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. 1-Cyclopropyl-2-methylbenzene (CAS 27546-46-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene - Google Patents [patents.google.com]
